4-Bromo-2-(dimethylphosphoryl)aniline

Description

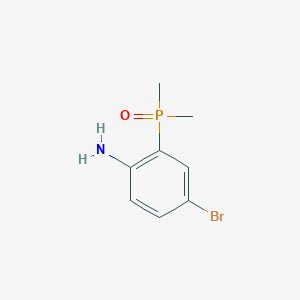

4-Bromo-2-(dimethylphosphoryl)aniline is an organic compound with the molecular formula C8H11BrNOP It is a derivative of aniline, where the amino group is substituted with a bromine atom at the para position and a dimethylphosphoryl group at the ortho position

Properties

IUPAC Name |

4-bromo-2-dimethylphosphorylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrNOP/c1-12(2,11)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHOSJDOMPSXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=C(C=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(dimethylphosphoryl)aniline can be achieved through several methods. One common approach involves the bromination of 2-(dimethylphosphoryl)aniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the para position.

Another method involves the phosphorylation of 4-bromoaniline. This can be done using dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and phosphorylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(dimethylphosphoryl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products

Substitution: Formation of various substituted anilines.

Oxidation: Formation of nitroaniline derivatives.

Reduction: Formation of secondary or tertiary amines.

Coupling: Formation of biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-Bromo-2-(dimethylphosphoryl)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(dimethylphosphoryl)aniline depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The dimethylphosphoryl group can influence the reactivity and selectivity of the compound, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

4-Bromoaniline: Similar structure but lacks the dimethylphosphoryl group.

2-(Dimethylphosphoryl)aniline: Similar structure but lacks the bromine atom.

4-Chloro-2-(dimethylphosphoryl)aniline: Similar structure with chlorine instead of bromine.

Uniqueness

4-Bromo-2-(dimethylphosphoryl)aniline is unique due to the presence of both bromine and dimethylphosphoryl groups, which confer distinct reactivity and properties. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible through other compounds.

Biological Activity

4-Bromo-2-(dimethylphosphoryl)aniline is a compound of interest in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Chemical Formula : C9H12BrN2O2P

- Molecular Weight : 277.08 g/mol

- Structure : The compound features a bromine atom, a dimethylphosphoryl group, and an aniline moiety, which contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens.

| Pathogen | Zone of Inhibition (mm) | Concentration (μM) |

|---|---|---|

| Staphylococcus aureus | 42 ± 1.1 | 50 |

| Bacillus subtilis | 37 ± 0.6 | 50 |

| Escherichia coli | 31 ± 1.5 | 50 |

| Klebsiella pneumoniae | 27 ± 2.1 | 50 |

The results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity Studies

Cytotoxicity assessments were performed using normal human cell lines to evaluate the safety profile of this compound.

| Cell Line | IC50 (μM) |

|---|---|

| WISH (human epithelial amnion) | >100 |

| MRC-5 (human lung fibroblast) | >100 |

The compound demonstrated low toxicity at concentrations below 100 μM, indicating a favorable safety profile for potential therapeutic applications .

Study on Antimicrobial Activity

A study published in the New Journal of Chemistry highlighted the enhanced antibacterial effects of metal complexes derived from ligands similar to this compound. The metal-ligand complexes showed improved zones of inhibition compared to the free ligand, suggesting that modifications to the ligand structure can significantly enhance biological activity .

Research on Antioxidant Properties

In addition to antimicrobial properties, research also indicates that related compounds exhibit antioxidant activity through the DPPH assay. This suggests potential applications in combating oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.